An In-Depth Technical Guide to Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Synthesis, Properties, and Applications as a Versatile Heterocyclic Intermediate
An In-Depth Technical Guide to Ethyl 4-(2-thiazolyl)-4-oxobutyrate: Synthesis, Properties, and Applications as a Versatile Heterocyclic Intermediate
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a multitude of clinically approved drugs, including antibacterial, anti-inflammatory, and antineoplastic agents.[1][2] The versatility of the thiazole nucleus allows it to serve as a central framework for building complex molecules with diverse pharmacological activities.[3][4]
Within this important class of compounds, Ethyl 4-(2-thiazolyl)-4-oxobutyrate emerges as a highly valuable, yet under-characterized, building block. Possessing both a reactive keto group and a terminal ester function, this molecule offers multiple points for synthetic modification, enabling the construction of diverse chemical libraries for biological screening. This guide provides a comprehensive technical overview of its molecular structure, a robust synthesis protocol grounded in established chemical principles, its predicted spectroscopic signature, and its potential applications as a key intermediate in pharmaceutical and chemical research.
Molecular Profile and Physicochemical Properties
Ethyl 4-(2-thiazolyl)-4-oxobutyrate, with the CAS Number 1417797-58-0, is a bifunctional molecule primed for further chemical elaboration.[5] The core structure consists of a thiazole ring acylated at the 2-position by a four-carbon chain that terminates in an ethyl ester. This arrangement of functional groups provides a rich platform for synthetic transformations.
While extensive experimental data for this specific intermediate is not widely published, its key molecular identifiers have been established.
Table 1: Physicochemical Properties of Ethyl 4-(2-thiazolyl)-4-oxobutyrate
| Property | Data | Source(s) |
| IUPAC Name | ethyl 4-oxo-4-(1,3-thiazol-2-yl)butanoate | [5] |
| CAS Number | 1417797-58-0 | [5] |
| Molecular Formula | C₉H₁₁NO₃S | [5] |
| Molecular Weight | 213.25 g/mol | [5] |
| Appearance | Data not available (Expected: Oil or low-melting solid) | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) | - |
Synthesis and Mechanistic Insights: A Friedel-Crafts Approach
The most logical and efficient synthetic route to Ethyl 4-(2-thiazolyl)-4-oxobutyrate is the Friedel-Crafts acylation of the thiazole ring. This classic electrophilic aromatic substitution reaction provides a direct method for installing the keto-ester side chain onto the electron-rich heterocyclic core.[3][4][6] The acylating agent of choice is ethyl 4-chloro-4-oxobutyrate (also known as ethyl succinyl chloride), a commercially available or readily synthesized reagent.[7][8]
The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack.
Experimental Protocol: Synthesis of Ethyl 4-(2-thiazolyl)-4-oxobutyrate
Materials:
-
Thiazole
-
Ethyl 4-chloro-4-oxobutyrate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of thiazole (1.0 equivalent) and ethyl 4-chloro-4-oxobutyrate (1.05 equivalents) in anhydrous dichloromethane.
-
Acylation Reaction: Add the thiazole/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The controlled addition is critical as the initial complex formation is exothermic.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting thiazole is consumed.
-
Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly, pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid. This procedure quenches the reaction and decomposes the aluminum chloride complex.[1][6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be purified further by column chromatography on silica gel to yield pure Ethyl 4-(2-thiazolyl)-4-oxobutyrate.
Causality and Mechanistic Discussion
The success of this synthesis hinges on the principles of electrophilic aromatic substitution.
-
Generation of the Electrophile: Anhydrous AlCl₃, a potent Lewis acid, coordinates to the chlorine atom of ethyl 4-chloro-4-oxobutyrate. This coordination polarizes the C-Cl bond, facilitating its cleavage to generate a highly reactive, resonance-stabilized acylium ion. This step is crucial as the acyl chloride itself is not electrophilic enough to react with the thiazole ring.[3][4]
-
Nucleophilic Attack: The thiazole ring, being an electron-rich heterocycle, acts as the nucleophile. The C2 position is particularly susceptible to electrophilic attack. The π-electrons of the ring attack the acylium ion, forming a charged intermediate known as a sigma complex or arenium ion.
-
Rearomatization: To restore the stable aromatic system, a base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group. This regenerates the aromatic thiazole ring and the AlCl₃ catalyst, and produces HCl.[1]
-
Stoichiometric Catalyst: Unlike Friedel-Crafts alkylations, acylations require stoichiometric amounts of the Lewis acid catalyst. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[3] The acidic work-up is therefore essential to break this complex and liberate the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
A triplet around 1.2-1.3 ppm (3H) for the methyl protons of the ethyl ester.
-
A quartet around 4.1-4.2 ppm (2H) for the methylene protons of the ethyl ester.
-
Two triplets, likely around 2.7-2.9 ppm (2H) and 3.2-3.4 ppm (2H), for the two methylene groups of the butyrate chain. The methylene group adjacent to the ketone (C3) would be further downfield than the one adjacent to the ester (C2).
-
Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the thiazole ring.
-
-
¹³C NMR: The carbon NMR would reveal nine distinct signals.
-
A signal around 14 ppm for the ethyl group's methyl carbon.
-
A signal around 61 ppm for the ethyl group's methylene carbon.
-
Two signals for the butyrate chain's methylene carbons, likely in the 28-38 ppm range.
-
Signals for the thiazole ring carbons, typically between 120-150 ppm.
-
A signal for the thiazole C2 carbon (attached to the carbonyl) would be further downfield, possibly >160 ppm.
-
Two carbonyl carbon signals: one for the ester (~172 ppm) and one for the ketone (~195-200 ppm).
-
-
FT-IR Spectroscopy: The infrared spectrum would be dominated by strong absorption bands characteristic of the carbonyl groups.
-
A sharp, strong peak around 1735 cm⁻¹ for the ester C=O stretch.
-
Another strong peak around 1690-1700 cm⁻¹ for the ketone C=O stretch, conjugated with the aromatic thiazole ring.
-
C-H stretching bands just above and below 3000 cm⁻¹.
-
C-O stretching bands in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 213. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and cleavage on either side of the ketone carbonyl group.
Reactivity and Applications in Drug Discovery
The synthetic utility of Ethyl 4-(2-thiazolyl)-4-oxobutyrate lies in the orthogonal reactivity of its functional groups, making it a versatile precursor for more complex heterocyclic systems.
-
The Keto-Ester Moiety: The 1,4-dicarbonyl arrangement is a classical precursor for the synthesis of five- and six-membered heterocycles. For instance, reaction with hydrazine or substituted hydrazines can yield pyridazine derivatives. Similarly, condensation with active methylene compounds can lead to the formation of various substituted carbocycles and heterocycles.
-
The Thiazole Ring: The thiazole ring itself can be further functionalized. While the ring is relatively electron-deficient and less prone to further electrophilic substitution, metallation followed by quenching with an electrophile is a viable strategy for introducing substituents.
The primary application of this compound is as a molecular scaffold. Thiazole and thiazolidinone derivatives have demonstrated a remarkable breadth of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various bacterial and fungal strains.[9][10]
-
Anticancer Properties: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[9][11]
-
Antioxidant and Anti-inflammatory Effects: Thiazolidinone derivatives, which can be synthesized from precursors like the title compound, have shown significant antioxidant and anti-inflammatory properties.[9][11]
By using Ethyl 4-(2-thiazolyl)-4-oxobutyrate as a starting material, researchers can rapidly access novel derivatives and explore their potential as therapeutic agents in these and other disease areas.
Safety and Handling
Specific safety data for Ethyl 4-(2-thiazolyl)-4-oxobutyrate is not available. However, based on its structure and the properties of analogous compounds like Ethyl 4-oxo-4-(thiophen-2-yl)butanoate, standard laboratory precautions for handling chemical intermediates should be observed.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
Ethyl 4-(2-thiazolyl)-4-oxobutyrate is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. Its straightforward preparation via Friedel-Crafts acylation makes it an accessible intermediate. The dual functionality of the keto-ester side chain provides a versatile platform for the synthesis of more complex molecules, particularly novel heterocyclic systems. While detailed characterization of this specific compound is sparse, its structural relationship to a wide array of biologically active thiazoles underscores its importance as a key starting material for future drug discovery programs. This guide provides the foundational knowledge for its synthesis and rational application in a research setting.
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Cheméo. (n.d.). Chemical Properties of Terephthalic acid (CAS 100-21-0). Retrieved from [Link]
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